Imazodan hydrochloride
Overview
Description
Imazodan hydrochloride is a selective inhibitor of phosphodiesterase III, which increases myocardial contractility by blocking the degradation of cyclic adenosine monophosphate (cAMP). This compound is primarily used as a cardiotonic agent to improve the contractile function of the heart and serves as a peripheral vasodilator .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imazodan hydrochloride involves several key steps:
Starting Material: The reaction begins with 4-(1H-imidazol-1-yl)acetophenone.
Formation of Intermediate: This compound reacts with dimethyl carbonate in the presence of sodium hydride in tetrahydrofuran to form methyl 4-(1H-imidazol-1-yl)-beta-oxobenzenepropanoate.
Condensation Reaction: The intermediate undergoes condensation with ethyl bromoacetate using sodium hydride in tetrahydrofuran, resulting in ethyl 4-(1H-imidazol-1-yl)-beta-(methoxycarbonyl)-gamma-oxobenzenebutanoate.
Hydrolytic Decarboxylation: The product is then subjected to hydrolytic decarboxylation in refluxing 6N hydrochloric acid to yield 4-(1H-imidazol-1-yl)-gamma-oxobenzenebutanoic acid.
Cyclization: Finally, the compound is cyclized with hydrazine in refluxing ethanol to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to maintain consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: Imazodan hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Imazodan hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of phosphodiesterase III and its effects on cAMP levels.
Biology: Researchers use it to investigate its impact on myocardial contractility and peripheral vasodilation.
Medicine: It has been studied for its potential in treating chronic congestive heart failure and other cardiovascular disorders
Industry: The compound is utilized in the development of new cardiotonic agents and vasodilators.
Mechanism of Action
Imazodan hydrochloride exerts its effects by selectively inhibiting phosphodiesterase III, an enzyme responsible for the degradation of cAMP. By blocking this enzyme, the compound increases cAMP levels, leading to enhanced myocardial contractility and improved heart function. The molecular targets involved include the phosphodiesterase III enzyme and the cAMP signaling pathway .
Comparison with Similar Compounds
Pimobendan: Another phosphodiesterase III inhibitor with similar cardiotonic effects.
Milrinone: A well-known phosphodiesterase III inhibitor used in the treatment of heart failure.
Enoximone: Another compound with similar mechanisms of action and therapeutic applications.
Uniqueness: Imazodan hydrochloride is unique due to its specific molecular structure, which provides a distinct pharmacokinetic profile and efficacy in improving myocardial contractility. Its selective inhibition of phosphodiesterase III and peripheral vasodilatory effects make it a valuable compound in cardiovascular research and therapy .
Properties
CAS No. |
89198-09-4 |
---|---|
Molecular Formula |
C13H13ClN4O |
Molecular Weight |
276.72 g/mol |
IUPAC Name |
3-(4-imidazol-1-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one;hydrochloride |
InChI |
InChI=1S/C13H12N4O.ClH/c18-13-6-5-12(15-16-13)10-1-3-11(4-2-10)17-8-7-14-9-17;/h1-4,7-9H,5-6H2,(H,16,18);1H |
InChI Key |
BFIMZKOUNDYWCE-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3.Cl |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3.Cl |
Appearance |
Solid powder |
89198-09-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
84243-58-3 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4,5-dihydro-6-(4-(1H-imidazol-1-yl)phenyl)-3(2H)-pyridazinone CI 914 CI-914 imazodan imazodan hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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